molecular formula C11H14N4O B1674032 FR 64822 CAS No. 102671-35-2

FR 64822

Cat. No.: B1674032
CAS No.: 102671-35-2
M. Wt: 218.26 g/mol
InChI Key: QKXWNCGIAHHUNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FR-64822 involves the reaction of 1,2,3,6-tetrahydropyridine with 4-pyridyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

FR-64822 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .

Scientific Research Applications

FR-64822 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of non-opioid antinociceptive agents.

    Biology: It is employed in assays to understand pain mechanisms and the role of dopamine receptors.

    Medicine: It has potential therapeutic applications in pain management and the treatment of stomach ulcers.

    Industry: It is used in the development of new analgesic drugs

Mechanism of Action

FR-64822 exerts its effects primarily through the indirect stimulation of dopamine D2 receptors. This mechanism is distinct from other non-opioid analgesics, as it does not involve direct neurotransmitter modulation. The compound’s antinociceptive activity is believed to be mediated by the activation of dopamine pathways, which play a crucial role in pain perception .

Comparison with Similar Compounds

FR-64822 is unique compared to other non-opioid antinociceptive compounds due to its specific mechanism of action involving dopamine D2 receptors. Similar compounds include:

FR-64822 stands out due to its novel approach to pain management, offering potential benefits without the risk of opioid addiction.

Properties

CAS No.

102671-35-2

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-3-pyridin-4-ylurea

InChI

InChI=1S/C11H14N4O/c16-11(13-10-4-6-12-7-5-10)14-15-8-2-1-3-9-15/h1-2,4-7H,3,8-9H2,(H2,12,13,14,16)

InChI Key

QKXWNCGIAHHUNW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2

Canonical SMILES

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2

Appearance

Solid powder

Key on ui other cas no.

102671-35-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 64822
FR-64822
FR64822
N-(4-pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(phenoxycarbonylamino)pyridine (4.284 g), N-amino-1,2,3,6-tetrahydropyridine hydrochloride (4.038 g) and triethylamine (3.036 g) in chloroform (70 ml) was refluxed for 20 hours. After evaporation of chloroform, the residue was extracted with ethyl acetate (200 ml). The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel (52 g) using chloroform to give N-[(4-pyridylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine (2.005 g).
Quantity
4.284 g
Type
reactant
Reaction Step One
Quantity
4.038 g
Type
reactant
Reaction Step One
Quantity
3.036 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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